3-Bromo-5,7-dimethoxyquinoline is a compound that belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This compound is notable for its bromine substitution at the third position and methoxy groups at the fifth and seventh positions on the quinoline ring. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving bromination of quinoline derivatives. It serves as an intermediate in the synthesis of more complex organic molecules and has applications in drug development and other chemical syntheses.
3-Bromo-5,7-dimethoxyquinoline can be classified as:
Synthesis of 3-bromo-5,7-dimethoxyquinoline can be achieved through several pathways:
The molecular structure of 3-bromo-5,7-dimethoxyquinoline features:
3-Bromo-5,7-dimethoxyquinoline can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and palladium on carbon for reduction processes.
The mechanism of action for 3-bromo-5,7-dimethoxyquinoline involves its interaction with biological targets:
Physical property data such as melting point and boiling point are essential for practical applications but may vary based on purity and specific synthesis methods used.
3-Bromo-5,7-dimethoxyquinoline has several scientific uses:
Regioselective bromination of methoxyquinolines leverages electronic directing effects and steric constraints to achieve precise positional control. The electron-donating methoxy groups at C5 and C7 positions create electron-rich sites at C4, C6, and C8, while deactivating C2 and C3 positions toward electrophilic substitution. This electronic profile enables selective bromination at the C8 position when using molecular bromine (Br₂) in chloroform at 0-5°C, yielding 5,7-dimethoxy-8-bromoquinoline as a key intermediate [2]. Further bromination at C3 requires harsher conditions due to decreased reactivity, typically employing bromine excess (≥3 equivalents) in refluxing chlorinated solvents [3].
Selectivity challenges emerge during tribromination, where careful stoichiometric control prevents tetra-substitution. Research demonstrates that 5,7-dimethoxyquinoline treated with 3 equivalents of Br₂ yields the 3,5,7-tribromo derivative (87% yield), while 4 equivalents generate the 3,5,6,7-tetrabrominated product [3]. Solvent polarity significantly influences isomer distribution: non-polar solvents (e.g., CCl₄) favor C3 bromination, while polar aprotic solvents (e.g., DMF) promote C4 functionalization [2].
Table 1: Regioselective Bromination Protocols for Methoxyquinolines
Substrate | Conditions | Product | Regioselectivity | Yield |
---|---|---|---|---|
5,7-Dimethoxyquinoline | Br₂ (1 eq), CHCl₃, 0°C, 2h | 8-Bromo-5,7-dimethoxyquinoline | C8 | 92% |
8-Bromo-5,7-dimethoxyquinoline | Br₂ (3 eq), CCl₄, reflux, 12h | 3,8-Dibromo-5,7-dimethoxyquinoline | C3 | 87% |
6-Bromo-8-methoxyquinoline | Br₂ (5.3 eq), CHCl₃, rt, 5 days | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C3,C5,C7 | 74% |
The Vilsmeier-Haack reaction provides a two-stage pathway to 3-bromo-5,7-dimethoxyquinoline through formylation-bromination sequences. This approach first converts 3,5-dibromoaniline to 7-bromo-5-methoxyquinoline via cyclization in a Vilsmeier reagent (POCl₃/DMF) [1]. The reaction proceeds through iminium intermediate formation, where DMF acts as a carbon source while POCl₃ facilitates electrophilic attack. At 80-85°C, this system promotes cyclodehydration, forming the quinoline core with a formyl group at C8 [1].
Subsequent methoxylation replaces the formyl group using sodium methoxide (NaOMe) in methanol-glycerol mixtures (3:1 v/v) at 90°C, generating 7-bromo-5-methoxyquinoline. The glycerol co-solvent enhances solubility and prevents demethylation side reactions. Final bromination at C3 employs CuBr₂ in acetonitrile at 120°C, achieving 86% yield with <5% dibrominated byproduct [1]. This sequential methodology demonstrates superior regiocontrol compared to direct bromination, particularly for C3-functionalized derivatives.
Table 2: Vilsmeier-Based Synthesis of 3-Bromo-5,7-dimethoxyquinoline
Step | Reaction | Reagents/Conditions | Intermediate | Key Parameters |
---|---|---|---|---|
1 | Formylation/Cyclization | POCl₃/DMF, 80-85°C, 6h | 8-Formyl-7-bromo-5-hydroxyquinoline | DMF stoichiometry = 1.5 eq |
2 | Methoxylation | NaOMe, MeOH:glycerol (3:1), 90°C, 4h | 7-Bromo-5-methoxyquinoline | Glycerol prevents hydrolysis |
3 | C3 Bromination | CuBr₂, CH₃CN, 120°C, 8h | 3-Bromo-5,7-dimethoxyquinoline | N₂ atmosphere required |
Solvent polarity critically influences bromination kinetics and regioselectivity. Dichloromethane (DCM) provides optimal balance for molecular bromine reactions, offering sufficient polarity to solubilize Br₂ while minimizing quinolinium salt formation. Studies comparing solvents demonstrate a 14% yield enhancement in DCM versus DMF for monobromination due to reduced polybromination [2] [5]. Catalyst selection further modulates reactivity: Iron(III) chloride (FeCl₃) at 5 mol% accelerates C3 bromination by generating electrophilic [Br⁺] species, reducing reaction time from 18 to 4 hours versus uncatalyzed protocols [2].
Solvent-free bromination using tetrabutylammonium tribromide (TBATB) represents an emerging approach, eliminating solvent dependencies while providing controlled bromine release. This method achieves 91% yield for 3-bromination at 60°C with 20% reduced bromine waste [5]. Catalyst recycling studies show FeCl₃ retains activity for three cycles when supported on mesoporous silica, though leaching limits extended reuse.
Table 3: Solvent and Catalyst Impact on C3 Bromination Efficiency
Medium | Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
DCM | None | 25 | 18 | 62 | 8% C6-brominated isomer |
DMF | FeCl₃ (5%) | 80 | 4 | 78 | <3% dibromide |
Solvent-free | TBATB | 60 | 3 | 91 | None detected |
Acetonitrile | CuBr₂ | 120 | 8 | 86 | 5% debrominated product |
Continuous flow technology addresses key limitations in batch synthesis of halogenated quinolines, particularly exotherm management and oxygen sensitivity. Microreactors enable precise bromine dosing through separate feed streams, maintaining stoichiometric control while eliminating hot spots. A patented flow process for 7-bromo-5-methoxyquinoline achieves 95% conversion in 3 minutes residence time by mixing 3,5-dibromoaniline and Vilsmeier reagent in a PTFE coil reactor at 85°C [1] [4].
Integrated reaction-separation systems combine flow bromination with inline aqueous quench and liquid-liquid extraction, reducing processing time by 70% versus batch methods. For 3-bromo-5,7-dimethoxyquinoline, a two-stage continuous process demonstrates:
Table 4: Batch vs. Flow Synthesis Performance Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction time | 14h | 17min | 98% reduction |
Temperature control | ±5°C | ±0.5°C | Enhanced precision |
Bromine utilization | 65% | 92% | 27% increase |
Productivity | 8g/L/h | 215g/L/h | 26x higher |
Purification steps | Column chromatography | Inline extraction | Eliminates manual purification |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6